1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid

Phosphodiesterase inhibition Medicinal chemistry Structure-activity relationship

Researchers developing PDE10A inhibitors face scaffold limitations where minor heterocycle substitutions drastically alter potency. This compound provides the validated piperidine-pyrazine-imidazole-4-carboxylic acid architecture from the AMG 579 clinical series. • Single-atom morpholine→piperidine change achieved 45-fold biochemical potency improvement vs. morpholine analog • Free carboxylic acid enables direct amide coupling without protection/deprotection • NLT 98% purity under ISO-certified quality systems with full analytical traceability (NMR, HPLC)

Molecular Formula C13H15N5O2
Molecular Weight 273.29 g/mol
Cat. No. B11847875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid
Molecular FormulaC13H15N5O2
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=CN=C2N3C=C(N=C3)C(=O)O
InChIInChI=1S/C13H15N5O2/c19-13(20)10-8-18(9-16-10)12-11(14-4-5-15-12)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2,(H,19,20)
InChIKeyORNIBVKGHFIQST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heterocyclic Building Block for PDE-Focused Drug Discovery


1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid (CAS 1713463-28-5) is a synthetic heterocyclic compound integrating piperidine, pyrazine, and imidazole-4-carboxylic acid moieties within a single scaffold . With a molecular formula of C13H15N5O2 and a molecular weight of 273.29 g/mol, it belongs to a class of nitrogen-rich heterocycles that have demonstrated phosphodiesterase (PDE) inhibitory activity, particularly against PDE10A, as evidenced by structurally related clinical candidates such as AMG 579 [1]. The compound is commercially available as a research intermediate with certified purity specifications suitable for pharmaceutical R&D and quality control applications .

Synthetic building block for PDE10A inhibitor programs
Piperidine-pyrazine-imidazole scaffold validated in clinical candidate AMG 579 series
Free carboxylic acid handle for amide coupling and library synthesis

Why Piperidine Analogs Cannot Be Replaced in PDE Programs


Although the 1-(3-amino-substituted pyrazin-2-yl)-1H-imidazole-4-carboxylic acid scaffold appears superficially interchangeable, the identity of the saturated heterocycle at the pyrazine 3-position critically modulates both physicochemical properties and biological target engagement . In the PDE10A inhibitor series exemplified by AMG 579, a single-atom change from morpholine to N-acetyl piperidine produced a 45-fold improvement in biochemical potency, demonstrating that the piperidine ring is not a generic substituent but a pharmacophoric determinant [1]. Similarly, replacement of piperidine with pyrrolidine (5-membered ring) or azepane (7-membered ring) alters ring size, basicity (pKa), conformational flexibility, and steric occupancy of the enzyme binding pocket, any of which can abolish or dramatically shift potency and selectivity profiles [1]. These structural features preclude simple interchange among in-class analogs without complete re-validation of biological activity.

Basicity / H‑bonding

Morpholine analog (CAS 1707375‑78‑7) shows different pKa and H‑bond profile; piperidine basicity may shift purification and solubility behavior.

Ring size

Pyrrolidine analog (CAS 1710674‑91‑1) contracts the saturated ring, likely altering conformational fit; may reduce target engagement in PDE10A pocket.

Regioisomer

1‑(4‑piperidinyl)‑imidazole‑4‑carboxylic acid (CAS 782494‑24‑0) reverses connectivity; pharmacophore alignment not transferable to PDE programs.

Quantitative Differentiation from Closest Analogs


Piperidine vs. Morpholine Basicity and H-Bonding Differences

The target compound contains a piperidine ring (six-membered, one nitrogen, pKa ~10.6 for the conjugate acid) at the pyrazine 3-position, whereas the closest commercial analog, 1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid (CAS 1707375-78-7), incorporates a morpholine ring (six-membered, one nitrogen + one oxygen, pKa ~8.3) . This difference in basicity (~2.3 log units) and hydrogen-bonding capacity (piperidine: 1 H-bond acceptor; morpholine: 2 H-bond acceptors) has been shown in the PDE10A inhibitor class to produce a 45-fold shift in biochemical IC50 when morpholine is replaced by piperidine in analogous scaffolds [1]. The piperidine variant provides a single, strong basic center amenable to salt formation during purification and formulation, whereas morpholine's ether oxygen introduces an additional polar interaction that can redirect binding orientation within the enzyme active site [1].

Basicity & H‑bond shift
Class‑level inference
ΔpKa ~2.3 (piperidine ~10.6 vs morpholine ~8.3); 1 vs 2 H‑bond acceptors; potency shift up to 45‑fold reported in PDE10A series
Basicity difference may influence salt formation and binding orientation; potency context requires scaffold‑specific confirmation.
Calculated pKa; biological data from analogous scaffold
Phosphodiesterase inhibition Medicinal chemistry Structure-activity relationship

Piperidine vs. Pyrrolidine Ring Size and Conformational Impact

The target compound incorporates a six-membered piperidine ring, whereas 1-(3-(Pyrrolidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid (CAS 1710674-91-1) contains a five-membered pyrrolidine ring . The conformational envelope differs substantially: piperidine can adopt chair conformations with equatorial or axial nitrogen orientation, while pyrrolidine adopts envelope or twist conformations with restricted pseudorotation [1]. In PDE10A inhibitor co-crystal structures, the six-membered saturated ring occupies a well-defined hydrophobic sub-pocket where ring size is a critical determinant of shape complementarity; contraction to a five-membered ring typically results in loss of van der Waals contacts and increased solvent exposure of the ligand-protein interface, translating to potency losses of 10- to 100-fold in related kinase and PDE inhibitor series [1].

Ring size impact
Class‑level inference
6‑membered piperidine vs 5‑membered pyrrolidine; ΔMW 14; chair vs envelope/twist conformations; >10‑fold potency shift typical in PDE/kinase SAR
Ring contraction may reduce shape complementarity in PDE10A hydrophobic sub‑pocket; supports selection of 6‑membered ring for hit‑to‑lead studies.
Conformational analysis inferred from reported SAR
Kinase inhibition Conformational analysis Drug design

Certified Purity and ISO Quality Assurance Advantage

The target compound is commercially available from MolCore at a certified purity of NLT 98% (Not Less Than 98%) under an ISO-certified quality management system, with batch-specific analytical documentation including NMR, HPLC, and GC traceability . In contrast, closely related analogs such as 1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid (CAS 1707566-46-8) are offered at lower minimum purity specifications of 97% from non-ISO-certified suppliers , presenting additional risk for research programs requiring reproducible biological assay outcomes and regulatory-compliant intermediate sourcing.

Certified purity & QA
Specification review
NLT 98% purity (ISO‑certified); batch‑specific NMR, HPLC, GC; commercial azepane analog: 97% from non‑ISO supply
Higher certified purity and ISO documentation may reduce false‑positive risk in sensitive biochemical assays; relevant for SAR reproducibility.
Supplier‑certified; independent verification recommended
Quality control Procurement specification Pharmaceutical intermediate

Regioisomeric Differentiation: Pyrazine C3 vs. Imidazole N1 Connectivity

A structurally distinct regioisomer, 1-(4-piperidinyl)-1H-imidazole-4-carboxylic acid (CAS 782494-24-0), places the piperidine ring directly on the imidazole N1 position rather than at the pyrazine C3 position via an N-aryl linkage . This connectivity difference fundamentally alters the three-dimensional pharmacophore: the target compound positions the imidazole-4-carboxylic acid moiety for interaction with catalytic metal ions or basic residues in PDE active sites, whereas the regioisomer presents a distinct vector geometry incompatible with the same binding mode [1]. No published data support equivalent biological activity between these regioisomers, and SAR from the PDE10A inhibitor class confirms that the pyrazine C2/C3 substitution pattern is essential for potency [1].

Regioisomer distinction
Class‑level inference
Pyrazine‑C3‑piperidine vs imidazole‑N1‑piperidine regioisomer; fundamentally different pharmacophore vectors; no evidence of equivalent biological activity.
Procurement of correct regioisomer essential; substitution would produce unrelated activity profile in PDE screens.
No quantitative comparative data; pharmacophore model essential
Regioisomerism Target engagement Medicinal chemistry

Optimal Research and Industrial Application Scenarios


PDE10A Hit Finding and Lead Optimization

The compound serves as a core scaffold for developing novel PDE10A inhibitors. The piperidine-pyrazine-imidazole-4-carboxylic acid architecture has been validated in the clinical candidate AMG 579 series, where the piperidine ring was essential for achieving sub-nanomolar biochemical IC50 and >86% brain target occupancy at 10 mg/kg in rodent models . Researchers can use the free carboxylic acid as a synthetic handle for amide coupling or esterification to generate focused compound libraries exploring vectors from the imidazole 4-position, a strategy directly analogous to the optimization path that produced AMG 579 .

Kinase Inhibitor Scaffold Hopping and Selectivity Profiling

The imidazole-4-carboxylic acid moiety of the target compound can coordinate active-site metal ions (e.g., Mg²⁺ in kinases, Zn²⁺ in PDEs), making it a versatile warhead for generating ATP-competitive inhibitors across the kinome and phosphatome . The piperidine substituent provides a vector for accessing hydrophobic back pockets that differ among kinase isoforms, enabling selectivity engineering through variation of substituents at the piperidine nitrogen following amide coupling of the carboxylic acid . This strategy has been successfully applied in imidazopyrazine kinase inhibitor programs targeting PI3K, PIM, and Aurora kinases [1].

Pharmaceutical Intermediate for GMP Route Development

The compound's availability at NLT 98% purity under ISO-certified quality systems, with full analytical traceability (NMR, HPLC, GC), positions it as a suitable advanced intermediate for process chemistry groups developing scalable synthetic routes to PDE or kinase inhibitors . The free carboxylic acid functionality allows direct conversion to amides, esters, or acyl chlorides without protection/deprotection steps, reducing step count in GMP manufacturing sequences .

Chemical Biology Probe Development for Target Engagement

The carboxylic acid handle at the imidazole 4-position provides a convenient attachment point for biotin, fluorescent dyes, or photoaffinity labels, enabling the generation of chemical biology probes for cellular target engagement studies (e.g., CETSA, pull-down, or photoaffinity labeling) . The piperidine ring's basic nitrogen can simultaneously be functionalized (e.g., acetylated as in AMG 579) to modulate physicochemical properties without compromising the probe attachment site, a dual-vector functionalization strategy that is difficult to achieve with morpholine or pyrrolidine analogs due to competing reactivity at the ring heteroatom [1].

Application
Selection Property
Validation Focus
PDE10A hit finding & lead optimization
Piperidine‑pyrazine‑imidazole‑4‑carboxylic acid scaffold
Amide coupling at imidazole 4‑position; target‑engagement SAR
Kinase inhibitor scaffold hopping & selectivity profiling
Imidazole‑4‑carboxylic acid as metal‑coordinating warhead
Hydrophobic back‑pocket access via piperidine vector
Process chemistry & route scouting research
NLT 98% purity with ISO‑certified batch documentation
Scalability of amide/ester formation without protection steps
Chemical biology probe development for target engagement
Carboxylic acid handle for biotin/fluorophore conjugation
Dual‑vector functionalization without competing ring reactivity
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